molecular formula C16H17F2NO2 B1378678 2-(Benzylamino)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol CAS No. 1797802-04-0

2-(Benzylamino)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol

Cat. No.: B1378678
CAS No.: 1797802-04-0
M. Wt: 293.31 g/mol
InChI Key: RZAXFKGKFNQOES-UHFFFAOYSA-N
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Description

2-(Benzylamino)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol (CAS: 1797802-04-0) is an organic compound with the molecular formula C₁₆H₁₇F₂NO₂ and a molecular weight of 293.31 g/mol . Its structure features a benzylamino group (–NH–CH₂C₆H₅) attached to an ethanol backbone and a 3-(difluoromethoxy)phenyl substituent. This compound is commercially available as a powder at 95% purity, with applications in life sciences research .

Properties

IUPAC Name

2-(benzylamino)-1-[3-(difluoromethoxy)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2NO2/c17-16(18)21-14-8-4-7-13(9-14)15(20)11-19-10-12-5-2-1-3-6-12/h1-9,15-16,19-20H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAXFKGKFNQOES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(C2=CC(=CC=C2)OC(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol can be achieved through several synthetic routes. One common method involves the following steps:

    Starting Materials: The synthesis begins with 3-(difluoromethoxy)benzaldehyde and benzylamine.

    Formation of Schiff Base: The 3-(difluoromethoxy)benzaldehyde reacts with benzylamine to form a Schiff base intermediate.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired 2-(Benzylamino)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol.

Industrial Production Methods

In industrial settings, the production of 2-(Benzylamino)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo further reduction to modify the amino group.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted phenylethanolamines.

Scientific Research Applications

2-(Benzylamino)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Molecular Properties of Target and Analogous Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
2-(Benzylamino)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol C₁₆H₁₇F₂NO₂ 293.31 1797802-04-0 Benzylamino, 3-(difluoromethoxy)phenyl
2-Amino-1-[3-(difluoromethoxy)phenyl]ethanol C₉H₁₁F₂NO₂ 203.19 1423025-48-2 Amino, 3-(difluoromethoxy)phenyl
1-[4-(Benzyloxy)-3-(hydroxymethyl)phenyl]-2-(tert-butylamino)ethanol C₂₁H₂₈N₂O₃ 356.46 Not provided Benzyloxy, tert-butylamino, hydroxymethyl
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol C₁₈H₂₈O₃ 292.42 9036-19-5 Tetramethylbutyl, ethoxy chain
Key Observations:

Functional Group Variations: The benzylamino group in the target compound distinguishes it from the simpler amino group in 2-Amino-1-[3-(difluoromethoxy)phenyl]ethanol . Compared to 1-[4-(Benzyloxy)-3-(hydroxymethyl)phenyl]-2-(tert-butylamino)ethanol, the target lacks a hydroxymethyl group but retains the difluoromethoxy moiety, which may reduce polarity .

Impact of Fluorination: The difluoromethoxy group in the target compound contrasts with non-fluorinated ethers (e.g., in ’s compound). Fluorination typically increases metabolic stability and electronegativity, influencing binding interactions in biological systems .

Bulk and Steric Effects: The tetramethylbutyl group in ’s compound introduces significant steric hindrance compared to the target’s benzylamino group. This could affect solubility and receptor binding kinetics .

Physicochemical and Pharmacological Implications

Table 2: Hypothesized Property Comparisons
Property Target Compound 2-Amino-1-[3-(difluoromethoxy)phenyl]ethanol 1-[4-(Benzyloxy)-3-(hydroxymethyl)phenyl]-2-(tert-butylamino)ethanol
Lipophilicity (logP) Higher (due to benzyl group) Moderate Moderate (hydroxymethyl may offset benzyloxy)
Aqueous Solubility Lower Higher Lower (tert-butyl increases hydrophobicity)
Metabolic Stability High (fluorinated ether) Moderate Variable (depends on tert-butyl metabolism)
Notes:
  • The absence of safety data for the target compound (as noted in ) contrasts with pharmacopeial standards for analogs like those in , which meet sterility and pH requirements .

Biological Activity

Overview

2-(Benzylamino)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol, also known by its CAS number 1797802-04-0, is an organic compound that belongs to the class of phenylethanolamines. This compound features a benzylamino group attached to an ethan-1-ol backbone, with a difluoromethoxy group on the phenyl ring. Its unique structure suggests potential biological activities that warrant further investigation.

PropertyValue
Molecular FormulaC16H17F2NO2
Molecular Weight293.31 g/mol
SMILESC1=CC=C(C=C1)CNCC(C2=CC(=CC=C2)OC(F)F)O
InChI KeyRZAXFKGKFNQOES-UHFFFAOYSA-N

The biological activity of 2-(Benzylamino)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol is primarily attributed to its interactions with specific molecular targets in biological systems. This compound may inhibit certain enzymes involved in inflammatory pathways, thereby potentially reducing inflammation and exhibiting analgesic properties. The difluoromethoxy group enhances its electronic properties, which may influence its binding affinity to biological targets.

Research Findings

Recent studies have explored the compound's potential therapeutic applications:

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of related compounds, providing insights into the potential effects of 2-(Benzylamino)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol:

  • Cell Viability Assays : Compounds similar in structure were tested on various cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation. For instance, compounds with a phenylethanolamine scaffold showed significant cytotoxicity against tumor cells at concentrations ranging from 1 to 10 µM .
  • Enzyme Inhibition : The compound's ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes, has been suggested based on structural analogs .

Comparative Analysis

A comparison of 2-(Benzylamino)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol with other phenylethanolamines reveals unique characteristics:

Compound NameBiological ActivityIC50 (µM)
2-(Benzylamino)-1-phenylethanolModerate anti-inflammatory~20
2-(Benzylamino)-1-[3-(trifluoromethoxy)phenyl]ethan-1-olStronger enzyme inhibition~15
2-(Benzylamino)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol Potential anti-inflammatory and antitumorTBD

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Benzylamino)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol
Reactant of Route 2
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2-(Benzylamino)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.